2-Ethyl-1,3-benzothiazole-6-carboxylic acid

Übersicht

Beschreibung

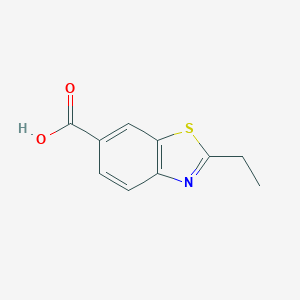

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the sixth position on the benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 2-ethylbenzothiazole followed by hydrolysis under basic conditions to yield the desired carboxylic acid . Another method includes the oxidation of 2-ethylbenzothiazole using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

2-Ethyl-1,3-benzothiazole-6-carboxylic acid has been explored as a potential therapeutic agent due to its interaction with biological targets involved in several diseases. Research indicates its derivatives exhibit various pharmacological activities, including:

- Anticancer Properties: Some derivatives have demonstrated efficacy against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Activity: The compound has shown potential against uropathogenic Escherichia coli by inhibiting K1 capsule formation, which is crucial for bacterial virulence.

- Neuroprotective Effects: Studies suggest that benzothiazole derivatives can act as multitarget-directed ligands for treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and modulating amyloid-beta production .

Table 1: Pharmacological Activities of this compound Derivatives

| Activity Type | Target Disease | Observed Effects |

|---|---|---|

| Anticancer | HepG2, MCF-7 | Inhibition of proliferation |

| Antimicrobial | Uropathogenic E. coli | Inhibition of K1 capsule formation |

| Neuroprotective | Alzheimer's Disease | Inhibition of acetylcholinesterase |

Agricultural Applications

Agrochemicals:

The compound is utilized in the formulation of agrochemicals, particularly as a fungicide or herbicide. Its role in protecting crops from pests and diseases contributes to enhanced agricultural productivity . The ability of benzothiazole derivatives to act as plant growth regulators is also noteworthy, promoting healthier crop development.

Table 2: Agricultural Applications of this compound

| Application Type | Functionality | Impact on Agriculture |

|---|---|---|

| Fungicide | Disease control | Reduces crop losses due to fungal infections |

| Herbicide | Weed management | Enhances crop yield by minimizing competition |

| Plant Growth Regulator | Growth enhancement | Improves overall plant health |

Material Science

Polymer Additives:

In material science, this compound is incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials such as automotive and construction sectors.

Table 3: Material Science Applications

| Application Type | Material Type | Benefits |

|---|---|---|

| Polymer Additive | Elastomers | Improved flexibility and durability |

| Coatings | Protective layers | Enhanced resistance to environmental factors |

Analytical Chemistry

Reagent in Detection Methods:

The compound serves as a reagent in analytical chemistry for detecting metal ions. Its ability to form stable complexes with various metal ions allows for reliable environmental assessments regarding contamination levels .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis through various mechanisms.

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of benzothiazole derivatives demonstrated their effectiveness as fungicides in field trials. The results indicated a significant reduction in fungal infections on crops treated with these compounds compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of bacterial capsules by interfering with the synthesis of polysaccharides in the bacterial cell wall . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: The parent compound, lacking the ethyl and carboxylic acid groups.

2-Benzothiazolecarboxylic acid: Similar structure but without the ethyl group.

Ethyl benzothiazole-2-carboxylate: An ester derivative of benzothiazole.

Uniqueness: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and industrial applications .

Biologische Aktivität

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2S, with a molecular weight of approximately 207.25 g/mol. The compound features a benzothiazole ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically noted for its potential to inhibit the formation of bacterial capsules in uropathogenic Escherichia coli, which is crucial for its virulence. By interfering with polysaccharide synthesis in bacterial cell walls, the compound may reduce bacterial pathogenicity .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Various studies have evaluated its effects on different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. It demonstrated anti-proliferative effects, suggesting that derivatives of benzothiazole compounds can be effective in cancer treatment .

In a comparative study, several benzothiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide, highlighting their potential as effective anticancer drugs .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 | >100 | |

| Benzothiazole derivative A | MCF-7 | 16.23 ± 0.81 | |

| Etoposide | MCF-7 | 17.94 ± 0.89 |

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

- Inhibition of Bacterial Capsule Formation : The compound disrupts polysaccharide synthesis critical for the structural integrity of bacterial capsules .

- Anticancer Mechanisms : It may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:

- Antimicrobial Efficacy : A recent study demonstrated that benzothiazole derivatives could effectively inhibit Pseudomonas aeruginosa and Acinetobacter baumannii, both significant pathogens resistant to multiple drugs .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives had low cytotoxicity against normal human liver cells while maintaining potent activity against cancer cells .

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVINKDREZDAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597746 | |

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17142-85-7 | |

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.